N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
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Overview
Description
- The ethylthio group is introduced via nucleophilic substitution using ethylthiol.
- Reaction conditions: Room temperature in the presence of a base like potassium carbonate.
Attachment of the Morpholine Ring
- The morpholine ring is attached through nucleophilic substitution of the chlorine atom in the pyrazolo[3,4-d]pyrimidine core.
- Reaction conditions: Reflux in ethanol with morpholine.
Coupling with Benzofuran-2-carboxylic Acid
- The final step involves coupling the synthesized intermediate with benzofuran-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
- Reaction conditions: Room temperature in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide typically involves multiple steps:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core
- The pyrazolo[3,4-d]pyrimidine core can be synthesized by the cyclization of appropriate hydrazine derivatives with 4,6-dichloropyrimidine under basic conditions.
- Reaction conditions: Reflux in ethanol with a base such as sodium ethoxide.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the ethylthio group, forming sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
-
Reduction
- Reduction of the nitro groups (if present) or other reducible functionalities.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
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Substitution
- Nucleophilic substitution reactions can occur at the pyrazolo[3,4-d]pyrimidine core.
- Common reagents: Various nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols (depending on the functional groups reduced).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions due to its heterocyclic structure.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for various enzymes, particularly kinases, due to its pyrazolo[3,4-d]pyrimidine core.
Antimicrobial Activity: Potential use as an antimicrobial agent against various bacterial and fungal strains.
Medicine
Anticancer: The compound’s structure suggests potential anticancer activity, possibly through inhibition of specific signaling pathways.
Anti-inflammatory: Potential use in the treatment of inflammatory diseases due to its ability to modulate immune responses.
Industry
Pharmaceuticals: Used in the development of new drugs targeting specific diseases.
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-d]pyrimidine core is known to inhibit kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
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N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
- Similar structure with a methylthio group instead of an ethylthio group.
- Differences in biological activity and potency.
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N-(2-(6-(ethylthio)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
- Similar structure with a piperidine ring instead of a morpholine ring.
- Differences in solubility and pharmacokinetics.
Uniqueness
- The presence of the ethylthio group and the morpholine ring in N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide provides unique chemical properties, such as increased lipophilicity and potential for specific molecular interactions.
- The combination of these structural features may result in enhanced biological activity and selectivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-(6-ethylsulfanyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O3S/c1-2-32-22-25-19(27-9-11-30-12-10-27)16-14-24-28(20(16)26-22)8-7-23-21(29)18-13-15-5-3-4-6-17(15)31-18/h3-6,13-14H,2,7-12H2,1H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFESTWNSDDSXJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C=NN2CCNC(=O)C3=CC4=CC=CC=C4O3)C(=N1)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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